molecular formula C8H17NOS B13312040 2-(3-Aminothian-3-yl)propan-2-ol

2-(3-Aminothian-3-yl)propan-2-ol

Cat. No.: B13312040
M. Wt: 175.29 g/mol
InChI Key: UDDRSIYZQNVZNA-UHFFFAOYSA-N
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Description

2-(3-Aminothian-3-yl)propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. It is used in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminothian-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the ring-opening of epoxides with amines. For instance, the epoxide of epichlorohydrin can undergo ring-opening with amines using catalysts such as magnesium sulfate or mixed metal oxides under mild and neutral conditions . This method is eco-friendly and provides high yields of the desired β-amino alcohols.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and controlled reaction environments ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminothian-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride can be employed.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, secondary or tertiary amines, and halogenated derivatives.

Scientific Research Applications

2-(3-Aminothian-3-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Aminothian-3-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it can act as an adrenergic receptor antagonist, blocking the action of endogenous catecholamines like adrenaline and noradrenaline . This interaction leads to various physiological effects, such as vasodilation and decreased heart rate.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A well-known β-adrenergic blocker with similar structural features.

    Atenolol: Another β-blocker used in the treatment of cardiovascular diseases.

    Metoprolol: A selective β1 receptor blocker with applications in hypertension and angina.

Uniqueness

2-(3-Aminothian-3-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

2-(3-aminothian-3-yl)propan-2-ol

InChI

InChI=1S/C8H17NOS/c1-7(2,10)8(9)4-3-5-11-6-8/h10H,3-6,9H2,1-2H3

InChI Key

UDDRSIYZQNVZNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCSC1)N)O

Origin of Product

United States

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